molecular formula C16H14O2 B127054 2,2-Diphenylcyclopropanecarboxylic acid CAS No. 7150-12-1

2,2-Diphenylcyclopropanecarboxylic acid

Cat. No.: B127054
CAS No.: 7150-12-1
M. Wt: 238.28 g/mol
InChI Key: YITOQLBHYDWJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diphenylcyclopropanecarboxylic acid is an organic compound with the molecular formula C16H14O2. It is characterized by a cyclopropane ring substituted with two phenyl groups and a carboxylic acid group. This compound is known for its unique structural features and has been studied for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylcyclopropanecarboxylic acid typically involves the cyclopropanation of diphenylacetylene followed by carboxylation. One common method includes the reaction of diphenylacetylene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting product is then subjected to carboxylation using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Diphenylcyclopropanecarboxylic acid has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 2,2-Diphenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2,2-Diphenylcyclopropanecarboxylic acid is unique due to the presence of two phenyl groups, which enhance its stability and reactivity. This structural feature also contributes to its diverse applications in scientific research and industry .

Properties

IUPAC Name

2,2-diphenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-15(18)14-11-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITOQLBHYDWJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7150-12-1
Record name 2,2-Diphenylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7150-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Diphenylcyclopropanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007150121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7150-12-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-diphenylcyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.713
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diphenylcyclopropanecarboxylic acid
Reactant of Route 2
2,2-Diphenylcyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,2-Diphenylcyclopropanecarboxylic acid
Reactant of Route 4
2,2-Diphenylcyclopropanecarboxylic acid
Reactant of Route 5
2,2-Diphenylcyclopropanecarboxylic acid
Reactant of Route 6
2,2-Diphenylcyclopropanecarboxylic acid
Customer
Q & A

Q1: Why is 2,2-Diphenylcyclopropanecarboxylic acid of interest to researchers?

A1: This compound is a cyclopropane analogue of phenylalanine. [, ] Researchers are interested in its ability to influence protein structure, particularly in the context of beta-helix proteins. [] This is because introducing specific structural constraints into proteins can be valuable for nanotechnology applications. []

Q2: How does this compound affect protein structure?

A2: Studies suggest that this compound, specifically the 1-amino-2,2-diphenylcyclopropanecarboxylic acid derivative, exhibits a strong tendency to promote folded conformations, particularly gamma-turn conformations. [, ] This is thought to be due to its constrained cyclopropane structure, which limits its conformational flexibility. [] When substituted for phenylalanine in the turn region of a beta-helix peptide, it was found to enhance the conformational stability of the beta-helix motif. [] This suggests its potential use in designing stable protein-based nanoconstructs. []

Q3: What computational methods have been used to study this compound?

A3: Researchers have utilized a combination of ab initio first-principles calculations and molecular dynamics simulations. [] Ab initio calculations, specifically at the HF and B3LYP levels using various basis sets, were employed to analyze the conformational preferences of a derivative of this compound. [] These calculations provided insights into geometries, energies, and frequencies of different conformations. [] Molecular dynamics simulations were used to investigate the impact of substituting phenylalanine with 1-amino-2,2-diphenylcyclopropanecarboxylic acid in a beta-helix peptide segment. [] This allowed researchers to assess the influence of this substitution on the conformational stability of the beta-helix motif. []

Q4: What is the significance of the conformational preferences of this compound?

A4: The strong preference of 1-amino-2,2-diphenylcyclopropanecarboxylic acid for specific conformations, particularly gamma-turn conformations, is significant because it can influence the overall folding and stability of peptides and proteins. [, ] This control over protein conformation is particularly important in the development of protein-based nanomaterials, where predictable and stable structures are crucial for functionality. []

Q5: Are there any known crystallographic studies on this compound?

A5: Yes, the crystal and molecular structures of S-(+)-2,2-diphenylcyclopropanecarboxylic acid and R-(+)-2,2-diphenyl-1-methylcyclopropanecarboxylic acid have been studied to understand the environments of gas-solid reactions that display anisotropic behavior. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.